molecular formula C14H15NO4S B2586323 4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 169945-37-3

4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2586323
CAS No.: 169945-37-3
M. Wt: 293.34
InChI Key: VZKYPWSXRDPMMT-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. As a member of the benzenesulfonamide family, it contains the active pharmacophore (-SO₂NH-) known to exhibit a wide spectrum of pharmacological activities . The most prominent research application for this class of compounds is in the investigation of new antidiabetic treatments . With diabetes mellitus projected to affect 300 million people and current medications often causing side effects, benzenesulfonamide derivatives represent a crucial scaffold for developing new compounds to overcome these challenges . Structurally related compounds, specifically N-(4-phenylthiazol-2-yl)benzenesulfonamides, have demonstrated considerable biological efficacy in in-vivo models, showing promising hypoglycemic activity comparable to the reference drug glibenclamide . The mechanism of action for sulfonamides in this context includes insulin-releasing properties, making them valuable for probing the pathways involved in glucose metabolism and insulin secretion . Researchers utilize this compound and its analogs primarily in preclinical studies to explore its potential effects on hyperglycemia and its overall pharmacokinetic profile. This product is intended For Research Use Only and is not meant for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and to comply with all local and institutional regulations regarding the use of this material.

Properties

IUPAC Name

4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-11-7-9-12(10-8-11)20(16,17)15-13-5-3-4-6-14(13)19-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKYPWSXRDPMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

4-Methoxy-N-(2-methoxyphenyl)benzenesulfonamide has shown potential as an anticancer agent. Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines.

  • Mechanism of Action : The compound is believed to modulate several signaling pathways, including the p53 pathway, which is critical for regulating the cell cycle and inducing apoptosis.
  • Case Study : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and causing cell cycle arrest. The involvement of the p53 pathway was highlighted as a crucial mechanism for its anticancer effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains.

  • In Vitro Studies : Preliminary results indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antibiotics .
  • Case Study : In vitro testing showed significant inhibition of bacterial growth, with some derivatives achieving over 80% inhibition against Staphylococcus aureus at specific concentrations .

Anti-inflammatory Effects

The structural features of this compound suggest potential anti-inflammatory activities.

  • Mechanism : It may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Research Findings : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses. Notably, levels of inflammatory markers such as TNF-alpha and IL-6 were significantly decreased .

Data Tables

Activity Type Observed Effects References
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Studies

  • Anticancer Mechanisms :
    • A study on similar compounds revealed significant tumor growth inhibition in xenograft models through apoptosis induction and cell cycle arrest involving the p53 pathway.
  • Antimicrobial Testing :
    • In vitro studies demonstrated that this compound exhibited activity against both Gram-positive and Gram-negative bacteria, indicating its potential for antibiotic development.
  • Inflammation Models :
    • In models designed to assess inflammation, the compound showed promising results by reducing swelling and pain responses, alongside a marked decrease in inflammatory markers.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Positions Key Structural Features Reference
4-Methoxy-N-(2-methoxyphenyl)benzenesulfonamide 4-OCH₃ (benzene), 2-OCH₃ (aniline) Ortho-methoxy on aniline; electron-donating groups
4-Chloro-N-(2-methoxyphenyl)benzenesulfonamide 4-Cl (benzene), 2-OCH₃ (aniline) Chloro (electron-withdrawing) vs. methoxy
4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide 4-OCH₃ (benzene), 4-OCH₃ (aniline) Para-methoxy on aniline; enhanced symmetry
N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide 4-OCH₃ (benzene), 4-F (aniline) Fluorine (electron-withdrawing) substitution
  • Chloro or fluoro substituents (e.g., in 4-chloro or 4-fluoro analogs) increase electron-withdrawing effects, which could enhance hydrogen-bonding interactions or alter reactivity in synthetic pathways .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility Trends Crystallographic System Reference
This compound Not reported Likely lower solubility Not reported N/A
4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide Not reported Higher symmetry Monoclinic
N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide Not reported Moderate solubility Monoclinic
4-Methoxy-N-(3-oxocyclohexyl)benzenesulfonamide 110–112 Polar solvent-soluble Not reported
  • Melting Points: The absence of para-substituents in the target compound may result in a lower melting point compared to analogs like 4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, which benefits from symmetrical packing in monoclinic crystals .
  • Crystallography: Para-substituted derivatives (e.g., 4-methoxy-N-(4-methoxyphenyl)) crystallize in monoclinic systems, whereas ortho-substituted analogs may exhibit less predictable packing due to steric effects .

Spectroscopic Characteristics

Table 3: NMR and MS Data for Selected Analogs
Compound Name ¹³C NMR (δ, ppm) HRMS (ESI) m/z [M+Na]⁺ Reference
This compound Not reported Not reported N/A
4-Methoxy-N-(3-oxocyclohexyl)benzenesulfonamide Not reported 276.0667 (found)
4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide Aromatic carbons: 125–163 ppm Not reported
  • NMR Trends : Methoxy groups typically deshield adjacent aromatic carbons, as seen in analogs with δ ~155–163 ppm for oxygenated carbons .
  • Mass Spectrometry : HRMS data for 4-methoxy-N-(3-oxocyclohexyl)benzenesulfonamide (m/z 276.0667) aligns with theoretical values, confirming structural integrity .

Biological Activity

4-Methoxy-N-(2-methoxyphenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a sulfonamide group attached to a substituted aromatic system. Its chemical structure can be represented as follows:

  • Molecular Formula : C15H17N1O4S1
  • Molecular Weight : 305.37 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenylamine with benzenesulfonyl chloride in the presence of a base, leading to the formation of the sulfonamide linkage. Various derivatives have been synthesized to evaluate their biological activities.

1. Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonamides demonstrate effective inhibition against Escherichia coli, with certain derivatives being identified as potent inhibitors. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function.

  • Case Study : A study synthesized a series of N-(alkyl/aralkyl)-substituted benzenesulfonamides, which were tested against E. coli. Some compounds showed promising biofilm inhibitory action, suggesting their potential as antibacterial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The compound has shown cytotoxic effects against several cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (HepG2), and colorectal adenocarcinoma (HT-29).

  • Research Findings : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong antiproliferative activity. For example, a related compound demonstrated an IC50 value of 0.53 µM against HepG2 cells, outperforming traditional chemotherapeutic agents like doxorubicin in terms of safety and efficacy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects .

Research Data Summary

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntibacterialE. coliNot specifiedAbbasi et al., 2019
AnticancerHepG20.53 µMMedicinal Chemistry Research, 2018
AnticancerA549Not specifiedClinical Cancer Research, 2000

Q & A

Q. What are the common synthetic routes for 4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a methoxy-substituted benzene ring followed by coupling with a 2-methoxyphenylamine derivative. Key steps include:
  • Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF) to isolate the product .
    Optimization Strategies :
  • Control reaction temperature (0–5°C for exothermic steps) to minimize side reactions.
  • Use anhydrous solvents to prevent hydrolysis of intermediates .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
SulfonylationEt₃N, DCM, 0°C, 4h75>95%
Coupling2-Methoxyaniline, RT, 12h6892%

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methoxy (-OCH₃) and sulfonamide (-SO₂NH-) groups. Aromatic protons appear as multiplets in δ 6.8–7.8 ppm .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and torsional strain. For example, the dihedral angle between benzene rings is ~45° .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 323.08 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurities. Strategies include:
  • Reproducibility Checks : Validate activity across multiple cell lines (e.g., HCT-116 vs. HepG2) .
  • Purity Analysis : Use HPLC-MS to confirm >98% purity, as trace impurities (e.g., unreacted sulfonyl chloride) may skew results .
  • Dose-Response Curves : Establish EC₅₀ values under standardized conditions to compare studies .

Q. Table 2: Biological Activity of Analogous Sulfonamides

CompoundTarget (IC₅₀)Cell LineReference
FXa inhibitor analog12 nM (FXa)Platelet assay
11β-HSD1 inhibitor derivative50 nM (11β-HSD1)HEK293 cells

Q. What strategies enhance the inhibitory potency and selectivity of this compound for enzyme targets?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances FXa binding affinity .
  • Molecular Docking : Use software like AutoDock to predict interactions with catalytic residues (e.g., Ser195 in thrombin) .
  • Selectivity Screening : Test against off-target enzymes (e.g., carbonic anhydrase) to minimize side effects .

Q. Table 3: SAR Modifications and Potency

Modification SiteGroup AddedFXa IC₅₀ (nM)Selectivity (vs. Thrombin)Reference
Para-methoxy-OCH₃12010-fold
Meta-fluoro-F4525-fold

Q. How can computational tools address gaps in experimental data for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding stability over time (e.g., 100 ns simulations for FXa complexes) .
  • QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to pharmacokinetic parameters like bioavailability .

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